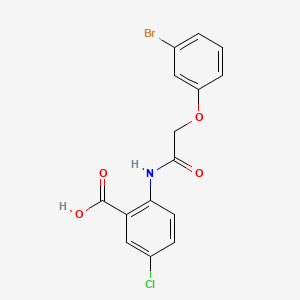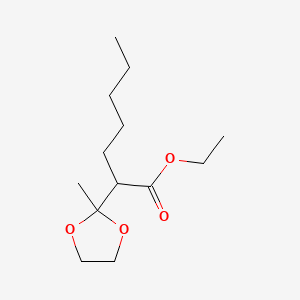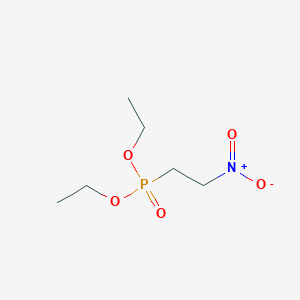
(4-Hydroxybutylidene)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxybutylidene)oxidanium is a chemical compound with the molecular formula C4H9O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutylidene)oxidanium typically involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of a polyalkylene glycol. This reaction is followed by hydrolysis to yield the final product . The reaction conditions are carefully controlled to ensure high purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxybutylidene)oxidanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups and the presence of reactive sites on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Hydroxybutylidene)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of (4-Hydroxybutylidene)oxidanium involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signal transduction .
Comparison with Similar Compounds
- (4-Hydroxybutylidene)oxonium
- 4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid
Comparison: (4-Hydroxybutylidene)oxidanium is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and applications. For instance, (4-Hydroxybutylidene)oxonium has a different reactivity profile and is used in different industrial processes .
Properties
CAS No. |
74716-63-5 |
|---|---|
Molecular Formula |
C4H9O2+ |
Molecular Weight |
89.11 g/mol |
IUPAC Name |
4-hydroxybutylideneoxidanium |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2/p+1 |
InChI Key |
PIAOXUVIBAKVSP-UHFFFAOYSA-O |
Canonical SMILES |
C(CC=[OH+])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)












